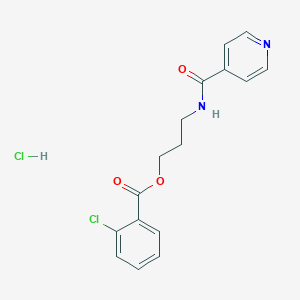

3-(Isonicotinamido)propyl 2-chlorobenzoate hydrochloride

Description

3-(Isonicotinamido)propyl 2-chlorobenzoate hydrochloride is a synthetic organic compound featuring a propyl backbone with two key substituents:

- 2-Chlorobenzoate ester: The ortho-chlorine substituent on the benzoate ring enhances lipophilicity and may influence steric or electronic interactions. The hydrochloride salt improves aqueous solubility, a common strategy for enhancing bioavailability in pharmaceutical candidates.

Properties

IUPAC Name |

3-(pyridine-4-carbonylamino)propyl 2-chlorobenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O3.ClH/c17-14-5-2-1-4-13(14)16(21)22-11-3-8-19-15(20)12-6-9-18-10-7-12;/h1-2,4-7,9-10H,3,8,11H2,(H,19,20);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMUCADJDCMLQBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCCCNC(=O)C2=CC=NC=C2)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isonicotinamido)propyl 2-chlorobenzoate hydrochloride typically involves the reaction of 3-(isonicotinamido)propylamine with 2-chlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Isonicotinamido)propyl 2-chlorobenzoate hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the 2-chlorobenzoate moiety can be substituted by nucleophiles.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

Nucleophiles: Such as amines or thiols for substitution reactions.

Acids and Bases: For hydrolysis reactions.

Oxidizing and Reducing Agents: Such as potassium permanganate or sodium borohydride for redox reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used.

Hydrolysis Products: 3-(Isonicotinamido)propylamine and 2-chlorobenzoic acid.

Oxidation/Reduction Products: Varies based on the specific reaction conditions.

Scientific Research Applications

3-(Isonicotinamido)propyl 2-chlorobenzoate hydrochloride has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

Biological Studies: The compound can be used to study enzyme interactions and inhibition mechanisms.

Material Science: It may be utilized in the development of novel materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(Isonicotinamido)propyl 2-chlorobenzoate hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The pathways involved would depend on the specific biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Structural Analogs

3-(Pyridin-4-yl)propyl 2-Chlorobenzoate Hydrochloride (CAS 3414-31-1)

- Structure : Differs by replacing the isonicotinamido group with a pyridin-4-yl moiety.

- Lower molecular weight (312.41 g/mol free base vs. target compound’s ~350–370 g/mol estimated).

- Implications : The absence of the amide may decrease target affinity but increase metabolic stability .

3-Dimethylaminopropyl 2-Benzylaminobenzoate Hydrochloride (CAS 2196185-65-4)

- Structure: Features a benzylamino group at the 2-position of the benzoate and a dimethylamino propyl linker.

- Key Differences: Benzylamino group introduces basicity and bulkiness compared to chloro substituents. Dimethylamino vs. isonicotinamido alters solubility and charge distribution.

- Implications: The benzylamino group may enhance interactions with aromatic receptors but reduce membrane permeability .

Propamocarb Hydrochloride

- Structure: Carbamate pesticide with a propyl-dimethylamino group.

- Key Differences: Carbamate functional group instead of benzoate ester.

- Implications: Highlights how functional groups dictate application (pesticide vs.

Pharmacological and Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Solubility (HCl Salt) | Potential Application |

|---|---|---|---|---|

| 3-(Isonicotinamido)propyl 2-chlorobenzoate HCl | ~350–370 (estimated) | Amide, benzoate ester, Cl | High (HCl salt) | CNS/antimicrobial (inferred) |

| 3-(Pyridin-4-yl)propyl 2-chlorobenzoate HCl | 312.41 (free base) | Pyridine, benzoate ester, Cl | Moderate | Metabolic studies |

| 3-Dimethylaminopropyl 2-benzylaminobenzoate HCl | 312.41 (free base) | Benzylamino, dimethylamino | High (HCl salt) | Receptor-binding studies |

| Propamocarb HCl | 256.79 | Carbamate, dimethylamino | High | Pesticide |

- Synthesis Insights: Compounds with chloro or benzyl substituents (e.g., HBK15 in ) often use phenoxy-alkyl linkers, synthesized via nucleophilic substitution or esterification. High-purity analogs (>99%) are achievable via recrystallization . Thiazolidin-4-one derivatives () show that electron-withdrawing groups (e.g., Cl, F) improve yield and purity, suggesting similar strategies for the target compound .

Substituent Effects on Bioactivity

Biological Activity

3-(Isonicotinamido)propyl 2-chlorobenzoate hydrochloride is a synthetic compound that combines the structural features of isonicotinamide and 2-chlorobenzoate. Its unique chemical structure suggests potential biological activities, particularly in medicinal chemistry and enzyme interaction studies. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C12H14ClN3O2

- Molecular Weight : 273.71 g/mol

- CAS Number : 1219154-39-8

The compound is synthesized through a reaction involving 3-(isonicotinamido)propylamine and 2-chlorobenzoic acid, typically using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane at room temperature.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The chlorobenzoate moiety allows for nucleophilic substitution reactions, while the isonicotinamide component may facilitate binding to target proteins, potentially leading to enzyme inhibition or modulation of biological pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound can act as an inhibitor by binding to the active sites of enzymes.

- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Studies have shown that chlorobenzoate derivatives possess antimicrobial properties. For instance:

- Case Study : A derivative with a similar structure demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anti-inflammatory Effects

Chlorobenzoates are known to exhibit anti-inflammatory effects:

- Research Finding : Some derivatives have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Anticancer Properties

The potential anticancer activity of isonicotinamide derivatives has been explored:

- Case Study : Compounds related to isonicotinamide showed promise in inhibiting cancer cell proliferation through apoptosis induction in various cancer cell lines.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(Isonicotinamido)propyl benzoate | Benzoate without chlorine | Moderate antimicrobial |

| 3-(Isonicotinamido)propyl 4-chlorobenzoate | Substituted at para position | Enhanced enzyme inhibition |

| 3-(Isonicotinamido)propyl 2-bromobenzoate | Bromine instead of chlorine | Variable biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.